molecular formula C11H20O B1630823 4-Pentylcyclohexanone CAS No. 61203-83-6

4-Pentylcyclohexanone

Cat. No. B1630823
M. Wt: 168.28 g/mol
InChI Key: UKLNPJDLSPMJMQ-UHFFFAOYSA-N
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Patent
US07777081B2

Procedure details

In a 2,000 mL (inside volume) three-necked flask equipped with a reflux condenser, 700 mL of anhydrous tetrahydrofuran (THF) and 27 g of magnesium shavings were charged, to which 160 g of bromobenzene were added dropwise at a speed to ensure continuous mild reflux. After the dropping was completed, the mixture was further stirred for 1 h. To this mixture, a solution of 170 g of 4-n-pentylcyclohexanone (available from Tokyo Chemical Industry Co., Ltd.) in 100 mL of THF was added at 50° C. The mixture was then refluxed for 2 h. The obtained reaction product liquid was cooled to room temperature, poured into an aqueous ammonium chloride solution and then extracted with benzene. The benzene solution was added with 1 g of p-toluenesulfonic acid and refluxed while removing water generated. When water was no longer distilled, the reaction mixture was cooled to room temperature, washed with an aqueous sodium hydrogen carbonate solution and then with brine, dried and then concentrated. The residue was purified by silica gel column chromatography to obtain (4-n-pentylcyclohexenyl)benzene. The thus obtained product was dissolved in 1,000 mL of ethyl acetate and subjected to hydrogenation at 0.5 MPa using 2 g of 5% by mass-Pd/C as a catalyst. When a theoretical amount of hydrogen was consumed, the catalyst was separated by filtration. The resulting filtrate was concentrated to obtain 220 g of (4-n-pentylcyclohexyl)benzene. As a result of gas chromatographic analysis, it was confirmed that the (4-n-pentylcyclohexyl)benzene purity was 97.8% and the cis/trans molar ratio was 0.67. In 100 g of hexane were dissolved 220 g of (4-n-pentylcyclohexyl)benzene. The resulting solution was cooled to −30° C. Precipitated crystals were collected by filtration in an amount of 100 g. As a result of analyzing the obtained crystals by gas chromatography, it was confirmed that the (4-n-pentylcyclohexyl)benzene purity was 98.0% and the cis/trans molar ratio was 0.02.
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Quantity
160 g
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:9]([CH:14]1[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1)[CH2:10][CH2:11][CH2:12][CH3:13].[Cl-].[NH4+]>O1CCCC1>[CH2:9]([CH:14]1[CH2:19][CH2:18][C:17]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[CH:16][CH2:15]1)[CH2:10][CH2:11][CH2:12][CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
170 g
Type
reactant
Smiles
C(CCCC)C1CCC(CC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
27 g
Type
reactant
Smiles
[Mg]
Name
Quantity
160 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was further stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2,000 mL (inside volume) three-necked flask equipped with a reflux condenser
ADDITION
Type
ADDITION
Details
were added dropwise at a speed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The obtained reaction product liquid
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
ADDITION
Type
ADDITION
Details
The benzene solution was added with 1 g of p-toluenesulfonic acid
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
CUSTOM
Type
CUSTOM
Details
while removing water
DISTILLATION
Type
DISTILLATION
Details
When water was no longer distilled
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with an aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCC)C1CC=C(CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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